molecular formula C13H8F3NO2 B1613449 2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid CAS No. 339538-61-3

2-(5-(Trifluoromethyl)pyridin-2-yl)benzoic acid

Cat. No. B1613449
Key on ui cas rn: 339538-61-3
M. Wt: 267.2 g/mol
InChI Key: UOFKKYURCNXUMT-UHFFFAOYSA-N
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Patent
US06713489B2

Procedure details

2-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid isopropyl ester was dissolved in 10 ml of a 3:1:1 mixture of tetrahydrofuran-methanol-water, and lithium hydroxide monohydrate (161 mg, 3.84 mmol) was added. After stirring for 3 h at room temperature, the volatiles were removed under vacuum and 5 ml of water were added to the mixture, which was brought to pH 6 with 1N HCl. The resulting slurry was extracted with ethyl acetate, the combined organic layers were dried (magnesium sulfate), filtered and concentrated under vacuum to provide the title compound.
Name
2-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
161 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[O:22])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1)(C)C.O.[OH-].[Li+]>O1CCCC1CO.O>[F:20][C:18]([F:19])([F:21])[C:15]1[CH:16]=[CH:17][C:12]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5]([OH:22])=[O:4])=[N:13][CH:14]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(5-Trifluoromethyl-pyridin-2-yl)-benzoic acid isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C1=C(C=CC=C1)C1=NC=C(C=C1)C(F)(F)F)=O
Name
lithium hydroxide monohydrate
Quantity
161 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1C(CCC1)CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum and 5 ml of water
ADDITION
Type
ADDITION
Details
were added to the mixture, which
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)C1=C(C(=O)O)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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